8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

5-HT2C receptor agonism Tetrahydrobenzazepine SAR Serotonin receptor pharmacology

8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS 849663-07-6) is a racemic tetrahydro-3-benzazepine derivative bearing a methoxy substituent at the 8-position of the fused benzene ring. It belongs to a well-established class of serotonergic ligands that have yielded clinical candidates such as lorcaserin.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13300862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1CNCCC2=C1C=C(C=C2)OC
InChIInChI=1S/C12H17NO/c1-9-8-13-6-5-10-3-4-11(14-2)7-12(9)10/h3-4,7,9,13H,5-6,8H2,1-2H3
InChIKeyVCCXGIDBLWAVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A Key 8-Substituted Tetrahydrobenzazepine for Serotonergic Research


8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS 849663-07-6) is a racemic tetrahydro-3-benzazepine derivative bearing a methoxy substituent at the 8-position of the fused benzene ring [1]. It belongs to a well-established class of serotonergic ligands that have yielded clinical candidates such as lorcaserin. The compound exhibits measurable, though moderate, agonist activity at human 5-HT2A, 5-HT2B, and 5-HT2C receptors as determined by phosphoinositol hydrolysis assays in HEK-293 cells [1]. With a molecular formula of C12H17NO, a monoisotopic mass of 191.13 Da, and a calculated LogP of 2.27 , it serves as a valuable reference tool for structure–activity relationship (SAR) studies exploring the impact of 8‑position substituents on receptor potency and selectivity.

Why Simple 8‑Position Substitution Dramatically Alters 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Pharmacology


Within the 1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold, the nature of the 8‑position substituent exerts a profound influence on 5-HT2 subtype potency and selectivity [1]. Replacing the 8‑methoxy group with chlorine (lorcaserin) yields a compound with >100‑fold higher 5‑HT2C potency [2], while the 8‑bromo analog achieves single‑digit nanomolar 5‑HT2C activity [3]. Conversely, the unsubstituted parent compound is essentially inactive at 5‑HT2B [4]. Consequently, the 8‑methoxy derivative cannot be substituted for any of these analogs in pharmacological experiments without profoundly altering the concentration–response relationship and the inferred target engagement profile. Procuring the precisely specified 8‑methoxy compound is therefore mandatory for experimental reproducibility in SAR studies, selectivity profiling, and the development of biased agonists.

Quantitative Differentiation of 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine from Closest Analogs


5-HT2C Agonist Potency: Methoxy vs. Chloro, Bromo, and Hydrogen

In HEK-293 cells transiently expressing human 5-HT2C receptors, the 8-methoxy compound exhibits an EC50 of 780 nM [1]. This potency is approximately 290-fold weaker than that of the 8-chloro congener lorcaserin (EC50 = 2.7 nM, measured under comparable phosphoinositol hydrolysis conditions) [2] and 65-fold weaker than that of the 8-bromo analog (EC50 = 12 nM) [3]. However, it is at least 2.5-fold more potent than the unsubstituted parent compound (EC50 ≈ 316 nM against 5-HT2A in a similar assay, with no direct 5-HT2C comparison available) [4]. This graded potency ladder—Cl > Br >> OMe > H—establishes the 8-methoxy derivative as a moderate-activity tool that fills a critical gap in the SAR series.

5-HT2C receptor agonism Tetrahydrobenzazepine SAR Serotonin receptor pharmacology

5-HT2B Receptor Activity: Methoxy Offers a Distinct Middle Ground

The 8-methoxy derivative activates the human 5-HT2B receptor with an EC50 of 940 nM in the phosphoinositol hydrolysis assay [1]. This is approximately 3‑fold less potent than lorcaserin (EC50 = 328 nM) [2] but approximately 1.6‑fold more potent than the 8-bromo compound (EC50 = 1500 nM) [3] and roughly equipotent to the parent scaffold (EC50 ≈ 1600 nM) [4]. Because 5‑HT2B agonism is a liability for many central nervous system drug candidates due to valvulopathy risk, the intermediate 5‑HT2B activity of the 8-methoxy compound makes it a useful reference for defining the structure‑selectivity relationship that separates therapeutic 5‑HT2C activation from undesirable 5‑HT2B agonism.

5-HT2B receptor agonism Tetrahydrobenzazepine selectivity Off-target profiling

5-HT2C/2B Functional Selectivity Ratio: Divergence from Lorcaserin

Calculated from the phosphoinositol hydrolysis EC50 values, the 8-methoxy compound displays a 5-HT2C/2B selectivity ratio of approximately 1.2 (EC50₂B / EC50₂C = 940/780) [1]. In contrast, lorcaserin exhibits a ratio of approximately 121 (328/2.7) [2], and the 8-bromo analog shows a ratio of 125 (1500/12) [3]. Thus, while lorcaserin and the 8-bromo derivative achieve >100‑fold functional selectivity for 5-HT2C over 5-HT2B, the 8‑methoxy derivative is essentially non‑selective between the two receptors. This near-equipotent profile is valuable for studies investigating the functional consequences of balanced 5‑HT2C/2B co‑activation, a pharmacological state that selective ligands cannot recapitulate.

Functional selectivity 5-HT2C/2B selectivity ratio Biased agonism

Physicochemical Signature: Lipophilicity and Polarity Differentiate the 8-Methoxy from 8-Halogen Congeners

The 8-methoxy compound has a calculated LogP of 2.27 and a topological polar surface area (TPSA) of 21.3 Ų . Lorcaserin (8-Cl), by comparison, displays a LogP of 2.35 and a TPSA of 12.0 Ų [1]. The higher TPSA of the methoxy derivative, coupled with its slightly lower lipophilicity, may translate into modest differences in passive membrane permeability and blood-brain barrier penetration, although direct experimental confirmation is lacking. For in vitro assay development, the increased polarity of the 8-methoxy compound can influence DMSO solubility and non‑specific binding to plasticware, parameters that separate it from the more lipophilic halogenated analogs in practical laboratory handling.

Lipophilicity Polar surface area Drug-like properties

Optimal Scientific Use Cases for 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine


Serotonin Receptor Structure–Activity Relationship (SAR) Studies

The 8-methoxy compound fills a critical potency gap in the 8-substituted tetrahydrobenzazepine series. Its 5‑HT2C EC50 of 780 nM [1] and 5‑HT2B EC50 of 940 nM [2] allow researchers to construct complete dose‑response curves for the methoxy substituent, enabling quantitative Free‑Wilson or Hansch analysis that cannot be performed with only the 8‑Cl, 8‑Br, and 8‑H data points.

Functional Selectivity and Biased Agonism Profiling

With a 5‑HT2C/2B selectivity ratio near unity (approx. 1.2), the 8‑methoxy compound serves as a balanced reference agonist [3]. It is indispensable for studies aimed at dissecting the signaling pathways downstream of simultaneous 5‑HT2C and 5‑HT2B activation, a profile unattainable with selective ligands like lorcaserin.

In Vitro Assay Development and Solubility Optimization

The compound's higher topological polar surface area (21.3 Ų) compared to lorcaserin (12.0 Ų) may reduce non‑specific binding to assay plates and improve aqueous solubility in low‑DMSO conditions, making it a preferable tool for high‑throughput screening campaigns focused on the tetrahydrobenzazepine scaffold.

Pharmacological Tool for 5-HT2B Safety Screening

Given the well‑documented cardiotoxicity risk associated with 5‑HT2B agonism, the intermediate 5‑HT2B potency of the 8‑methoxy compound (EC50 = 940 nM) [2] provides a calibrator ligand for establishing assay sensitivity thresholds in off‑target screening panels, filling the potency window between the potent 8‑chloro (328 nM) and weak 8‑bromo (1500 nM) analogs.

Quote Request

Request a Quote for 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.